Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives in the presence of a strong acid catalyst, such as hydrochloric acid, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-3,4-diphenyl-1H-pyrrole-2-carboxylate
- Ethyl 5-methyl-1H-pyrrole-2-carboxylate
- 1H-Pyrrole-2,5-dione, 3-ethenyl-4-methyl-
Uniqueness
Methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate is unique due to the specific substitution pattern on the pyrrole ring, which can influence its reactivity and properties. The presence of both ethyl and phenyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Properties
CAS No. |
89649-50-3 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 5-ethyl-4-methyl-3-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-4-12-10(2)13(11-8-6-5-7-9-11)14(16-12)15(17)18-3/h5-9,16H,4H2,1-3H3 |
InChI Key |
WQOJLSRKKUOZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N1)C(=O)OC)C2=CC=CC=C2)C |
Origin of Product |
United States |
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